(2R)-4,4-difluoro-2-methylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(2R)-4,4-difluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
VDZUDLHASRHRET-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1CC(CN1)(F)F |
Canonical SMILES |
CC1CC(CN1)(F)F |
Origin of Product |
United States |
Stereocontrolled Synthetic Methodologies for 2r 4,4 Difluoro 2 Methylpyrrolidine and Its Derivatives
Strategies for Asymmetric Construction of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a prevalent scaffold in a vast number of FDA-approved drugs and biologically active natural products. whiterose.ac.uk Consequently, numerous asymmetric methods have been developed for its construction. These strategies are critical for establishing the fundamental architecture of molecules like (2R)-4,4-difluoro-2-methylpyrrolidine.
Common approaches often begin with chiral starting materials or employ chiral catalysts to induce asymmetry. One innovative method is the asymmetric "clip-cycle" synthesis, where a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. whiterose.ac.uk An enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, then forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
Other powerful strategies include:
Asymmetric Allylic Alkylation: This method can be used to form a stereogenic quaternary center, which can then undergo a ring contraction to yield a 2,2-disubstituted pyrrolidine. nih.gov
Addition to Chiral Imines: The highly diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines provides an efficient route to 2-substituted pyrrolidines. rsc.org
Cycloaddition Reactions: Stereocontrolled cycloadditions, for instance, using nitrones derived from chiral precursors, can generate highly functionalized pyrrolidines. beilstein-journals.org
Aminolysis of Chiral Epoxides: The opening of a chiral vinyl epoxide followed by ring-closing metathesis is another versatile pathway to create the pyrrolidine core. researchgate.net
These methodologies provide a flexible toolkit for chemists to construct the pyrrolidine ring system with the desired stereochemistry, setting the stage for subsequent functionalization.
Enantioselective Introduction of the 2-Methyl Stereocenter
Establishing the (R) configuration at the C-2 methyl-substituted stereocenter is a pivotal step in the synthesis of the target compound. A highly effective and common strategy utilizes commercially available chiral prolinol as a starting material. google.com For instance, the synthesis of (2R)-methylpyrrolidine can be efficiently achieved from (S)-prolinol. google.com
The general synthetic sequence involves:
Protection: The nitrogen of (S)-prolinol is protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, often a tosylate.
Displacement: The tosylate is displaced with an iodide salt to form an iodomethyl intermediate.
Hydrogenolysis: The C-I bond is reduced to a C-H bond using a palladium catalyst and a hydrogen source, which proceeds with inversion of configuration to yield the desired N-protected-2-(R)-methylpyrrolidine. google.com
Alternative approaches for introducing substituents at the 2-position include the asymmetric addition of nucleophiles to an N-acylpyrrolidinium ion intermediate or the diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.orgsemanticscholar.org While these methods offer pathways to 2-substituted pyrrolidines, the prolinol-based route is particularly advantageous for its directness and high degree of stereocontrol in achieving the specific (2R)-methyl configuration. google.com
Regio- and Stereoselective Difluorination at the 4,4-Position
The introduction of a gem-difluoro group at the C-4 position of the 2-methylpyrrolidine (B1204830) scaffold is a significant synthetic hurdle. This transformation requires reagents that can selectively replace two hydrogen atoms on the same carbon with fluorine, without affecting other parts of the molecule. The choice between electrophilic and nucleophilic fluorination methods is central to this process. alfa-chemistry.com The introduction of fluorine atoms significantly alters the conformational preferences of the pyrrolidine ring due to stereoelectronic effects, such as the gauche effect. beilstein-journals.orgnih.gov
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an electron-rich substrate (a nucleophile) with a fluorine source that carries a partial positive charge (an electrophile). wikipedia.orgyoutube.comyoutube.com In the context of synthesizing 4,4-difluoropyrrolidines, this typically involves the fluorination of a ketone precursor at the 4-position. The strategy would proceed as follows:
Oxidation: An N-protected (2R)-methylpyrrolidine is oxidized at the C-4 position to form the corresponding pyrrolidin-4-one.
Fluorination: The ketone is then treated with an electrophilic fluorinating agent. The reaction likely proceeds through an enol or enolate intermediate, which acts as the nucleophile that attacks the electrophilic fluorine source. wikipedia.org This process is repeated to install the second fluorine atom.
This approach benefits from the wide availability of powerful electrophilic fluorinating reagents. juniperpublishers.com
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group or open a strained ring. alfa-chemistry.com For the synthesis of a 4,4-difluoro compound, the most common strategy involves the fluorination of a ketone. A key reagent in this class is diethylaminosulfur trifluoride (DAST).
The reaction of a 4-keto-pyrrolidine derivative with a nucleophilic fluorinating agent like DAST or its more stable alternatives (e.g., Deoxo-Fluor) replaces the carbonyl oxygen with two fluorine atoms. alfa-chemistry.comacs.org These reagents are highly effective for gem-difluorination of carbonyls.
| Fluorination Strategy | Substrate Type | General Mechanism |
| Electrophilic Fluorination | Ketone (via enol/enolate) | Attack of the electron-rich enol/enolate on an F+ source. wikipedia.org |
| Nucleophilic Fluorination | Ketone | Replacement of the carbonyl oxygen with two fluorine atoms. alfa-chemistry.com |
Synthesis of Protected Forms and Functionalized Analogs of the this compound Scaffold
Throughout the multi-step synthesis of this compound, the use of protecting groups is essential. The pyrrolidine nitrogen is typically protected to prevent unwanted side reactions during oxidation, fluorination, and other transformations. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its straightforward removal using acid. google.com The existence of compounds like (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid highlights the use of this protecting group in building more complex analogs. sigmaaldrich.com
The synthesis of functionalized analogs allows for the exploration of structure-activity relationships in drug discovery programs. Starting from a protected intermediate, the scaffold can be elaborated in numerous ways. For example, if a carboxylic acid is present at the C-2 position, as in the aforementioned analog, it can be converted into amides, esters, or alcohols, leading to a diverse library of compounds. nih.gov The development of stereocontrolled routes to orthogonally protected intermediates is key, as it allows for the selective modification of different positions on the pyrrolidine ring. nih.gov
Amine Protecting Group Strategies (e.g., Boc, Cbz)
Protecting groups are essential tools in multi-step organic synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org For the synthesis of this compound and its derivatives, the amine group of the pyrrolidine ring is typically protected. organic-chemistry.org The choice of protecting group is crucial, as it must be stable under various reaction conditions and easily removable at the appropriate stage. organic-chemistry.org
Two of the most widely used amine protecting groups in this context are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Boc (tert-butoxycarbonyl) Group: The Boc group is favored for its stability to a wide range of non-acidic conditions. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com A significant advantage of the Boc group is its facile removal under anhydrous acidic conditions, often using trifluoroacetic acid (TFA), which allows for selective deprotection without affecting other sensitive functional groups. jk-sci.commyskinrecipes.commasterorganicchemistry.com This orthogonality is particularly valuable in complex syntheses. organic-chemistry.orgorganic-chemistry.org
Cbz (benzyloxycarbonyl) Group: The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is another cornerstone of amine protection strategy. total-synthesis.comnumberanalytics.com It is stable to both acidic and basic conditions, providing broad orthogonality with other protecting groups like Boc. total-synthesis.com Deprotection of the Cbz group is commonly achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), a mild method that preserves many other functional groups. masterorganicchemistry.comtotal-synthesis.com
| Protecting Group | Abbreviation | Typical Reagent for Introduction | Common Deprotection Conditions | Key Features |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) jk-sci.commasterorganicchemistry.com | Stable to base and nucleophiles; acid-labile. organic-chemistry.org |
| benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.comtotal-synthesis.com | Stable to acid and base; removable by reduction. total-synthesis.com |
Introduction of Diverse Functionalities at Position 2 (e.g., Carboxylic Acid, Carboxamide, Aminomethyl)
The ability to introduce various functional groups at the 2-position of the this compound scaffold is crucial for creating a diverse library of compounds for biological screening.
Carboxylic Acid: The introduction of a carboxylic acid group at the 2-position is a key transformation, yielding compounds like (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid. myskinrecipes.com This functional group can serve as a handle for further modifications, such as amide bond formation.
Carboxamide: The synthesis of carboxamides from the corresponding carboxylic acids is a fundamental reaction in medicinal chemistry. This allows for the exploration of structure-activity relationships by varying the amine component of the amide. For instance, the synthesis of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f] chemrxiv.orgnih.govresearchgate.nettriazine-based inhibitors highlights the importance of the carboxamide linkage. nih.gov
Aminomethyl: The aminomethyl group can be introduced through various synthetic routes, often involving the reduction of a nitrile or an amide. This functional group provides a basic center and a point for further derivatization.
These transformations enable the synthesis of a wide array of pyrrolidine derivatives with tailored properties.
Scalable Synthetic Protocols and Process Optimization for Fluorinated Pyrrolidine Intermediates
The transition from laboratory-scale synthesis to larger-scale production presents significant challenges. Process optimization is critical to ensure efficiency, safety, and cost-effectiveness.
Continuous Flow Chemistry Techniques for Pyrrolidine Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing. researchgate.netazolifesciences.commdpi.com These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and seamless integration of multiple reaction steps. azolifesciences.comuc.pt
Advanced Spectroscopic and Stereochemical Characterization of 2r 4,4 Difluoro 2 Methylpyrrolidine Derivatives
Definitive Stereochemical Assignment Methodologies
Establishing the correct three-dimensional arrangement of atoms is critical for chiral molecules. The following methods are indispensable for the definitive stereochemical assignment of (2R)-4,4-difluoro-2-methylpyrrolidine.
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of a compound or a suitable crystalline derivative with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, which reveals the precise spatial arrangement of each atom in the crystal lattice.
For this compound, obtaining a suitable single crystal of its hydrochloride salt or a derivative is a common strategy. The analysis, particularly through anomalous dispersion, allows for the unambiguous assignment of the (R) configuration at the C2 stereocenter. This method provides incontrovertible proof of the molecule's absolute stereochemistry, serving as a benchmark against which other analytical techniques are calibrated.
While X-ray crystallography confirms the absolute configuration, chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the enantiomeric purity of a sample. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture, leading to their separation. chromatographyonline.com
The measurement of enantiomeric purity is a critical aspect of quality control for chiral compounds. chromatographyonline.com For the analysis of this compound, a typical approach involves developing a method using a specialized chiral column. The goal is to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for the accurate determination of the percentage of the undesired enantiomer. chromatographyonline.com Validation of the method ensures it is sensitive, precise, and accurate for its intended purpose. nih.gov
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or derivatization for fluorescence) |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Pyrrolidine Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe for analysis. rsc.org
¹⁹F NMR spectroscopy is exceptionally useful for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govslideshare.net In this compound, the two fluorine atoms at the C4 position are diastereotopic due to the presence of the chiral center at C2. Consequently, they are expected to be magnetically non-equivalent and should appear as two distinct signals in the ¹⁹F NMR spectrum.
These signals typically manifest as an "AB quartet," where each fluorine nucleus splits the other. Further coupling to adjacent protons (H3 and H5) will add complexity to this pattern, often resulting in a pair of complex multiplets. The chemical shifts and coupling constants (J-coupling) are highly informative about the local electronic environment and conformation of the pyrrolidine ring. rsc.org
| Fluorine Atom | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |
|---|---|---|
| Fₐ (axial) | -90 to -110 | 2JFF: ~240 Hz |
| Fₑ (equatorial) | -95 to -115 |
¹H and ¹³C NMR spectroscopy provide a complete picture of the carbon and proton framework of the molecule. bbhegdecollege.com The spectra for this compound are interpreted by analyzing chemical shifts, signal multiplicities, and coupling constants.
¹H NMR: The spectrum will show distinct signals for the methyl group (a doublet, coupled to H2), the H2 proton (a multiplet), and the protons on the pyrrolidine ring at C3 and C5. The protons at C3 and C5 are diastereotopic and will appear as separate multiplets, each showing coupling to the geminal fluorine atoms (²JHF) and adjacent protons.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms. The C4 carbon, directly attached to two fluorine atoms, will appear as a triplet due to one-bond C-F coupling (¹JCF). The adjacent carbons, C3 and C5, will also show smaller couplings to the fluorine atoms (²JCF). weebly.com
These NMR techniques, especially when combined in two-dimensional experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure. beilstein-journals.org
Mass Spectrometry Techniques for Molecular Confirmation and Purity Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly powerful.
For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. HRMS provides a highly accurate mass measurement of this ion, allowing for the confident determination of its elemental formula (C₅H₁₀F₂N⁺). nih.gov This data serves to confirm the identity of the synthesized compound and can also be used to assess its purity by detecting the presence of any impurities with different molecular weights. Predicted collision cross section (CCS) values can further aid in structural confirmation. uni.lu
| Adduct Ion | Formula | Calculated m/z | Predicted CCS (Ų) |
|---|---|---|---|
| [M+H]⁺ | C₅H₁₀F₂N⁺ | 122.07758 | 120.2 |
| [M+Na]⁺ | C₅H₉F₂NNa⁺ | 144.05952 | 128.6 |
Data derived from predicted values for the base compound. uni.lu
Conformational Analysis and Dynamics of Difluorinated Pyrrolidine Ring Systems
The introduction of fluorine atoms into the pyrrolidine ring profoundly influences its conformational preferences and dynamic behavior. beilstein-journals.org This is due to the unique stereoelectronic effects of fluorine, including the gauche effect and anomeric effects, which can alter the delicate balance of forces that govern the ring's structure. beilstein-journals.orgnih.gov The five-membered pyrrolidine ring is inherently flexible, adopting non-planar envelope and twist conformations to minimize steric and torsional strain. nih.gov The substitution pattern, including the number and position of fluorine atoms, dictates the preferred ring pucker and can either enhance or mitigate the natural conformational biases of the parent ring. beilstein-journals.orgnih.gov
Influence of gem-Difluorination on Ring Puckering and Conformational Rigidity
The substitution of two fluorine atoms on the same carbon atom, known as gem-difluorination, has a distinct impact on the conformational landscape of the pyrrolidine ring. Unlike monofluorination at the 4-position, which strongly biases the ring pucker towards either an endo or exo conformation depending on its stereochemistry, gem-difluorination at the C4 position tends to have a more neutral effect. researchgate.netresearchgate.net
Research on 4,4-difluoroproline, a closely related analogue, has demonstrated that it exhibits conformational preferences that are remarkably similar to those of natural proline. researchgate.net This suggests that the gem-difluoro substitution at C4 does not introduce a strong intrinsic bias for a specific pucker. In peptides, this has been observed as a minimal effect on the equilibrium between the C4-exo and C4-endo ring puckers. researchgate.net The C4-endo pucker involves the C4 carbon being displaced from the plane of the ring towards the substituent at C2 (in proline, the carboxylate group), while the exo-pucker sees it displaced in the opposite direction. researchgate.net The relative neutrality of the C4,4-difluoro substitution is in stark contrast to monofluorinated prolines, where (4R)-fluoroproline strongly prefers an exo pucker and (4S)-fluoroproline prefers an endo pucker.
| Compound | Dominant Ring Pucker | Influence of Fluorination |
|---|---|---|
| Proline | Slight preference for C4-exo, but flexible | N/A (Baseline) |
| (4S)-Fluoroproline | Strongly Endo-puckered | Strong bias introduced researchgate.netresearchgate.net |
| (4R)-Fluoroproline | Strongly Exo-puckered | Strong bias introduced researchgate.netresearchgate.net |
| 4,4-Difluoroproline | Minimal deviation from Proline's preference researchgate.net | Largely neutral effect on pucker bias |
Stereochemical Effects on Preferred Conformations
For a (2R)-substituted pyrrolidine, the methyl group at C2 will influence the ring's pucker. The two primary envelope conformations for a pyrrolidine ring are the N-endo/S-exo pucker (where the nitrogen is out of the plane on one side, and the sulfur, if present, is on the other) and the N-exo/S-endo pucker. In the context of the substituted pyrrolidine ring, we can consider the puckering relative to the substituents. The ring can pucker at various atoms, leading to several possible low-energy conformations.
The most plausible conformations for the pyrrolidine ring are envelope puckers at C3 or C4, or a twist pucker involving these atoms. The (R)-configuration at C2 dictates the spatial orientation of the methyl group. To minimize steric strain, the ring will preferentially adopt a conformation where the methyl group occupies a pseudo-equatorial position.
C3-endo Pucker: In this conformation (C3 atom puckered towards the C2-substituent side), a (2R)-methyl group would be in a pseudo-axial orientation, leading to significant steric strain. This conformation is therefore likely to be energetically unfavorable.
C3-exo Pucker: Here, the C3 atom is puckered away from the C2-substituent. This would place the (2R)-methyl group in a more favorable pseudo-equatorial position, reducing steric clashes.
C4-endo/exo Puckers: As discussed previously, the gem-difluoro group at C4 does not impose a strong intrinsic preference for either pucker. researchgate.net The final preference in the 2-methyl substituted system would likely be governed by the need to place the C2-methyl group in a pseudo-equatorial position, which would favor a C4-exo pucker.
Therefore, the most stable conformation for this compound is predicted to be one where the ring adopts a pucker that allows the C2-methyl group to reside in a pseudo-equatorial or pseudo-equatorial-like position to avoid unfavorable 1,3-diaxial-type interactions. This highlights how the stereochemistry at a single chiral center can dictate the preferred conformation of the entire ring system, even with the complex electronic influences of the gem-difluoro group.
| Ring Conformation | C2-Methyl Group Orientation | Predicted Relative Stability |
|---|---|---|
| C3-endo Pucker | Pseudo-axial | Unfavorable |
| C3-exo Pucker | Pseudo-equatorial | Favorable |
| C4-exo Pucker | Pseudo-equatorial | Favorable |
| C4-endo Pucker | Pseudo-axial | Unfavorable |
Mechanistic Studies and Chemical Transformations of 2r 4,4 Difluoro 2 Methylpyrrolidine Scaffolds
Reactivity of the Pyrrolidine (B122466) Nitrogen Center
The nitrogen atom in the pyrrolidine ring is a key site for chemical modification, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. Its reactivity, however, is modulated by the electronic effects of the substituents on the ring.
The secondary amine of the pyrrolidine ring in (2R)-4,4-difluoro-2-methylpyrrolidine is nucleophilic and can participate in substitution reactions. The nitrogen lone pair can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. Common examples of such reactions include N-alkylation and N-arylation.
The reactivity of this nitrogen is influenced by the presence of the gem-difluoro group at the C4 position. Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect is transmitted through the carbon framework of the ring, reducing the electron density on the nitrogen atom. Consequently, the nucleophilicity of the amine in 4,4-difluoropyrrolidines is generally lower than that of their non-fluorinated counterparts. However, the nitrogen remains sufficiently nucleophilic to react with a variety of electrophiles under appropriate conditions. For instance, the N-alkylation of related fluorinated anilines has been achieved using alkyl halides in the presence of a base and a phase-transfer catalyst, suggesting a viable pathway for the functionalization of the this compound nitrogen center.
One of the most common transformations involving the pyrrolidine nitrogen is the formation of amide bonds through reaction with carboxylic acids or their activated derivatives. These reactions are fundamental in medicinal chemistry for linking molecular fragments. While specific studies detailing the amide coupling of this compound are not extensively documented in the literature, the general principles of amide bond formation are applicable.
The coupling of a secondary amine like this compound with a carboxylic acid typically requires the use of a coupling agent to activate the carboxylic acid. This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. A variety of modern coupling reagents are available for this purpose, often used in conjunction with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). The choice of reagents can be critical, especially when dealing with less nucleophilic amines. For electron-deficient amines, more potent coupling agents may be required to achieve high yields.
Below is a table of common coupling reagents and additives used for amide bond formation.
| Coupling Reagent | Additive | Common Solvent(s) | General Characteristics |
| EDC (or DCC) | HOBt or HOAt | DMF, DCM, CH₃CN | Carbodiimide-based, forms a reactive O-acylisourea intermediate. HOBt/HOAt suppresses side reactions and racemization. |
| HATU | DIPEA or TEA | DMF, NMP | A uronium-based reagent known for high efficiency and fast reaction times, even with sterically hindered or electron-poor amines. |
| PyBOP | DIPEA or TEA | DMF, DCM | Phosphonium-based reagent, similar in efficacy to HATU but can be preferable in certain contexts. |
| CDI | None | THF, DCM | Forms a reactive acyl-imidazolide. Useful for certain applications but less common for complex peptide couplings. |
This table presents generally applicable amide coupling conditions and is not based on specific experimental data for this compound.
Pyrrolidine Ring Opening and Selective Cleavage Reactions
The pyrrolidine ring is a saturated, five-membered heterocycle and is generally a stable system. Ring-opening reactions are not common and require specific activation of the ring. For this compound, there are no documented studies of ring-opening or selective cleavage reactions. The stability of the ring is enhanced by the presence of the gem-difluoro group, which does not introduce any additional ring strain or electronic factors that would promote cleavage.
In contrast, more strained or activated fluorinated ring systems, such as gem-difluorocyclopropanes, are known to undergo ring-opening transformations, often catalyzed by transition metals. rsc.org These reactions proceed because the high ring strain of the cyclopropane (B1198618) ring provides a thermodynamic driving force for cleavage. The pyrrolidine ring in this compound lacks this inherent strain, and therefore, analogous ring-opening reactions are not expected under similar conditions. Cleavage of the pyrrolidine ring would likely necessitate harsh conditions or a synthetic route that specifically engineers a point of weakness in the ring, such as the introduction of an endocyclic double bond or a strategically placed leaving group.
Site-Selective Carbon-Nitrogen Bond Cleavage in Unstrained Pyrrolidines
The cleavage of the typically inert carbon-nitrogen (C-N) bond in unstrained pyrrolidines represents a significant synthetic challenge. Recent advancements have demonstrated that a combination of Lewis acid and photoredox catalysis can enable the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines. nih.govnih.govacs.org This strategy is applicable to a variety of pyrrolidine-containing molecules, including 2-alkyl pyrrolidines, which suggests a similar reactivity profile for derivatives of this compound. acs.org
The proposed mechanism involves a single-electron transfer to the N-benzoyl amide, facilitated by the Lewis acid, which promotes the formation of a radical anion. This is followed by a site-selective cleavage of the C2-N bond. nih.govnih.govacs.org For an N-benzoyl derivative of this compound, this process would generate a carbon-centered radical at the C5 position, opening avenues for further functionalization. The regioselectivity of this cleavage, favoring the C2-N bond over the C5-N bond in substituted pyrrolidines, is attributed to the stability of the resulting radical intermediate. acs.org
Table 1: Key Mechanistic Steps in Reductive C-N Bond Cleavage
| Step | Description | Role of Catalysts |
| 1. Activation | The Lewis acid coordinates to the carbonyl oxygen of the N-benzoyl group, increasing its electrophilicity. | Lewis Acid: Activates the amide for electron transfer. |
| 2. Electron Transfer | The excited photoredox catalyst transfers a single electron to the activated amide, forming a radical anion. | Photoredox Catalyst: Absorbs light and initiates the single-electron transfer. |
| 3. Bond Cleavage | The C2-N bond of the pyrrolidine ring undergoes homolytic cleavage, releasing the N-benzoyl group and generating a carbon radical on the methylene (B1212753) group derived from C5. | - |
Radical-Mediated Ring Transformations and Rearrangements
The radical intermediates generated from the C-N bond cleavage of pyrrolidine scaffolds can undergo various transformations, including intermolecular radical additions. nih.govacs.org In the context of an N-benzoyl-(2R)-4,4-difluoro-2-methylpyrrolidine derivative, the initially formed radical could be trapped by a range of radical acceptors. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively transforming the pyrrolidine ring into a more complex acyclic structure.
Furthermore, the presence of the gem-difluoro group at the C4 position can influence the stability and reactivity of any radical intermediates formed at adjacent positions. While direct studies on radical-mediated rearrangements of the this compound ring are not extensively documented, the principles of radical chemistry suggest that the strong electron-withdrawing nature of the fluorine atoms could disfavor the formation of a radical at the C3 or C5 positions. Conversely, a radical at the C2 position would be stabilized by the adjacent methyl group.
Role of Lewis Acid and Photoredox Catalysis in Pyrrolidine Ring Functionalization
The synergy between Lewis acid and photoredox catalysis is pivotal for the functionalization of pyrrolidine rings via C-N bond cleavage. nih.govnih.govacs.org Cyclic voltammetry and NMR studies have confirmed that the Lewis acid is essential for promoting the single-electron transfer from the photoredox catalyst to the amide carbonyl group. nih.govnih.govacs.org This dual catalytic system provides a mild and effective method for generating radical intermediates from otherwise stable pyrrolidine derivatives.
The application of photoredox catalysis extends to the functionalization of fluorinated N-heterocycles, highlighting its potential for modifying the this compound scaffold. nih.gov For instance, photoredox-mediated methods have been developed for the direct C-H functionalization of heteroarenes, which could be adapted for the late-stage modification of molecules containing the this compound core. acs.org The choice of photocatalyst and reaction conditions can be tuned to achieve a desired transformation, underscoring the versatility of this approach in modern synthetic chemistry. nih.gov
Table 2: Components of the Dual Catalytic System for Pyrrolidine C-N Cleavage
| Component | Example | Function |
| Photocatalyst | Iridium or Ruthenium complexes | Absorbs visible light and initiates electron transfer. |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Activates the N-benzoyl group towards reduction. |
| Reductant | Hantzsch ester or other organic reductants | Regenerates the photocatalyst in the catalytic cycle. |
| Solvent | Acetonitrile, Dioxane | Provides the reaction medium. |
Stereospecificity and Regioselectivity in Chemical Reactions of this compound Derivatives
The stereochemical and regiochemical outcomes of reactions involving this compound derivatives are dictated by the interplay of the existing stereocenter at C2, the conformational constraints imposed by the pyrrolidine ring, and the electronic influence of the gem-difluoro group at C4.
Stereospecificity: A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. In reactions involving the chiral center of this compound, the (2R) configuration will direct the approach of incoming reagents. For example, in an Sₙ2 reaction at a functionalized side chain at the C2 position, the stereochemistry of the product would be expected to be inverted relative to the starting material. The rigidity of the pyrrolidine ring, enhanced by the gem-difluoro substitution, helps to maintain a well-defined three-dimensional structure, which is crucial for achieving high stereospecificity.
Regioselectivity: Regioselectivity refers to the preference for bond formation or cleavage at one position over another. In the this compound ring, several factors can influence regioselectivity:
Steric Hindrance: The methyl group at the C2 position can sterically hinder the approach of reagents to this site and the adjacent C3 position.
Electronic Effects: The electron-withdrawing gem-difluoro group at C4 significantly lowers the electron density at the C3 and C5 positions, making them less susceptible to electrophilic attack and more susceptible to nucleophilic attack. Conversely, the nitrogen atom is the most nucleophilic site in the ring.
Ring Strain: The five-membered ring has inherent angle strain, which can influence the reactivity of different C-H and C-C bonds.
For instance, in a deprotonation reaction using a strong base, the protons at C5 are generally more acidic and less sterically hindered than those at C3, potentially leading to regioselective functionalization at the C5 position. Similarly, in radical abstraction reactions, the stability of the resulting radical will govern the site of reaction.
Table 3: Predicted Regio- and Stereochemical Outcomes for Reactions on this compound
| Reaction Type | Predicted Regioselectivity | Predicted Stereochemical Outcome | Rationale |
| N-Alkylation | Highly selective for the nitrogen atom. | The stereocenter at C2 remains unaffected. | The nitrogen lone pair is the most nucleophilic site. |
| Deprotonation/Alkylation | Favors the C5 position. | The stereochemistry at C2 directs the approach of the electrophile, potentially leading to diastereomeric products. | The C5 protons are less sterically hindered and electronically activated. |
| Radical Halogenation | Likely to occur at the C2 position. | May lead to racemization at C2 if the radical intermediate is planar. | The tertiary C-H bond at C2 is generally weaker and the resulting radical is stabilized by the methyl group. |
Applications of 2r 4,4 Difluoro 2 Methylpyrrolidine in Advanced Chemical Synthesis and Medicinal Chemistry Research
Utility as Chiral Building Blocks for the Synthesis of Complex Organic Molecules
(2R)-4,4-Difluoro-2-methylpyrrolidine serves as a valuable chiral building block in the synthesis of complex organic molecules, providing a scaffold with a defined stereochemistry that is crucial for biological activity. google.com The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The use of chiral starting materials like this compound offers an efficient pathway to enantiomerically pure products. google.com
A key advantage of using such chiral building blocks is the ability to introduce stereocenters into a molecule in a controlled manner, avoiding the need for challenging and often inefficient resolution of racemic mixtures. For instance, processes have been developed for the preparation of specific enantiomers of 2-methylpyrrolidine (B1204830) starting from chiral prolinol compounds. google.com This highlights the industrial relevance of chiral pyrrolidine (B122466) derivatives as starting materials for more complex targets. The presence of the gem-difluoro group at the 4-position of the pyrrolidine ring further enhances its utility by introducing conformational constraints and modulating electronic properties, which can be exploited in the design of novel bioactive compounds.
Design and Synthesis of Novel Fluorinated Amino Acid Analogues
The incorporation of fluorinated amino acids into peptides and proteins is a widely used strategy to enhance their metabolic stability, modify their conformational preferences, and introduce sensitive probes for NMR studies. nih.gov The synthesis of these unnatural amino acids often relies on the use of fluorinated building blocks. While direct synthesis of complex fluorinated amino acids can be challenging, the use of chiral synthons like derivatives of this compound can provide a streamlined approach.
Synthetic strategies towards fluorinated amino acids often involve the use of fluorinated building blocks or the selective fluorination of amino acid precursors. researchgate.netrsc.org For example, methods have been developed for the synthesis of β,β-difluoro-α-amino acid derivatives through biomimetic enantioselective nih.govnih.gov-proton shifts. nih.gov These approaches underscore the importance of having access to a diverse toolbox of chiral, fluorinated starting materials. The this compound scaffold can be envisioned as a precursor to novel fluorinated proline analogues or other non-proteinogenic amino acids where the pyrrolidine ring serves as a core structural element. The gem-difluoro group can significantly influence the pKa of the amino acid and its ability to participate in hydrogen bonding, thereby altering the properties of peptides into which it is incorporated. nih.gov
Structure-Activity Relationship (SAR) Studies in Pyrrolidine-Based Scaffolds
The pyrrolidine ring is a common scaffold in many biologically active compounds. The introduction of fluorine atoms into this scaffold can have a profound impact on the molecule's interaction with its biological target. Structure-activity relationship (SAR) studies on fluorinated pyrrolidine derivatives have provided valuable insights for the design of potent and selective inhibitors of various enzymes. dntb.gov.ua
A prominent example is the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.govnih.gov SAR studies have shown that the incorporation of a difluoropyrrolidine moiety can significantly enhance the inhibitory potency. nih.gov It has been observed that non-fluorinated pyrrolidine analogs are less potent than their fluorinated counterparts. nih.gov The difluoropyrrolidide fragment can establish favorable hydrophobic interactions within the S1 pocket of the enzyme, and a hydrogen bond may form between one of the fluorine atoms and a serine or tyrosine residue in the active site. nih.gov
The following table summarizes the inhibitory activity of some fluorinated pyrrolidine-based DPP-IV inhibitors, illustrating the positive impact of fluorination on potency.
| Compound | Scaffold | DPP-IV IC50 (nM) |
| Compound 5 | (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone | 13 nih.gov |
| Analog Series | Fluoropyrrolidine Amides | Potent Inhibition researchgate.net |
These findings highlight the critical role of the difluoromethyl group in optimizing the binding affinity and underscore the utility of this compound as a scaffold in SAR-driven drug design. nih.gov
Development of Enzyme Inhibitors and Biological Probes
The unique properties of this compound make it an attractive building block for the development of enzyme inhibitors and biological probes. The conformational restriction imposed by the pyrrolidine ring and the electronic effects of the gem-difluoro group can lead to highly potent and selective enzyme inhibitors.
As discussed previously, fluorinated pyrrolidine derivatives have been successfully employed in the design of DPP-IV inhibitors. nih.govnih.gov For example, the compound (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200) emerged as a potent and selective DPP-IV inhibitor with an IC50 of 13 nM. nih.gov This compound was selected for development as a potential treatment for type 2 diabetes. nih.gov Another example is SA446, a potent converting enzyme inhibitor, which demonstrates the therapeutic potential of modified amino acid scaffolds. nih.gov
In the realm of biological probes, fluorinated molecules are highly valuable due to the sensitivity of the 19F nucleus in NMR spectroscopy and the unique properties of fluorine for imaging applications. mdpi.comnih.govresearchgate.net Although direct examples of this compound being used in a synthesized biological probe were not found in the provided search results, its characteristics make it a promising candidate for such applications. The introduction of this moiety into a larger molecule could allow for the development of probes to study biological processes in vitro and in vivo.
The table below showcases examples of enzyme inhibitors containing a fluorinated pyrrolidine or related scaffold.
| Inhibitor | Target Enzyme | Key Structural Feature |
| PF-00734200 | Dipeptidyl Peptidase IV (DPP-IV) | 3,3-Difluoropyrrolidine nih.gov |
| SA446 | Converting Enzyme | Thiazolidinecarboxylic acid derivative nih.gov |
Applications in Peptidomimetics and Conformationally Constrained Peptide Structures
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. longdom.orglifechemicals.com The design of peptidomimetics often involves the introduction of conformational constraints to lock the molecule into a bioactive conformation. The rigid pyrrolidine ring of this compound makes it an excellent scaffold for creating such conformationally constrained structures.
The gem-difluoro group at the 4-position can further influence the conformational preferences of the pyrrolidine ring, a phenomenon known as the "fluorine gauche effect." This can be strategically utilized to favor specific three-dimensional arrangements that are optimal for binding to a biological target. By incorporating this building block into a peptide sequence, it is possible to create peptidomimetics with well-defined secondary structures, such as β-turns, which are often crucial for biological activity.
While the direct application of this compound in a specific, named peptidomimetic was not explicitly detailed in the search results, the principles of peptidomimetic design strongly support its utility in this area. longdom.orgnih.govazolifesciences.com The development of conformationally constrained peptides is a key strategy in drug discovery, and the unique combination of chirality, rigidity, and fluorine substitution in this compound makes it a highly valuable tool for medicinal chemists working in this field.
Computational and Theoretical Chemistry Investigations of 2r 4,4 Difluoro 2 Methylpyrrolidine
Quantum Chemical Studies on Electronic Structure and Bonding Characteristics
Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and bonding of molecules like (2R)-4,4-difluoro-2-methylpyrrolidine. These studies, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how the gem-difluoro substitution at the 4-position and the methyl group at the 2-position impact the pyrrolidine (B122466) ring's electronic environment.
The introduction of two fluorine atoms at the C4 position significantly alters the electron distribution within the pyrrolidine ring. Fluorine's high electronegativity leads to a strong polarization of the C-F bonds, creating a localized electron-deficient area at the C4 carbon. This, in turn, influences the entire ring system. Theoretical studies on similar difluorinated pyrrolidines have shown that stereoelectronic effects, such as the gauche effect, play a crucial role in determining conformer stabilities. beilstein-journals.org The gauche effect, in this context, refers to the tendency of electronegative substituents to prefer a gauche (approximately 60° dihedral angle) orientation, which can be influenced by hyperconjugative interactions. researchgate.net
Molecular Modeling and Conformational Landscape Analysis of Derivatives
The five-membered pyrrolidine ring is inherently flexible, capable of adopting various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The substituents on the ring significantly influence which conformation is energetically favored. Molecular modeling and conformational analysis are crucial for understanding how the fluorine and methyl substituents in this compound and its derivatives dictate their three-dimensional structure.
Computational studies on substituted pyrrolidines have demonstrated that even small changes in substitution can lead to dramatic shifts in conformational preferences. acs.org For instance, the introduction of a bulky tert-butyl group can effectively "lock" the pyrrolidine ring into a specific pucker. acs.org Similarly, the gem-difluoro group at the 4-position of this compound is expected to have a profound impact on the ring's conformational landscape.
| Substituent | Position | Predicted Dominant Conformation | Key Influencing Factors |
|---|---|---|---|
| 4-tert-butyl | cis | Exo pucker | Steric bulk of tert-butyl group acs.org |
| 4-tert-butyl | trans | Endo pucker | Steric bulk of tert-butyl group acs.org |
| 3,4-difluoro | Varies | Dependent on stereochemistry | Gauche and anomeric effects beilstein-journals.org |
Computational Approaches to Ligand-Target Interactions
A primary driver for the synthesis of fluorinated pyrrolidine derivatives is their potential application in drug discovery. Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing how these molecules interact with biological targets. nih.govnih.gov
Molecular docking studies can predict the preferred binding orientation of a ligand like a derivative of this compound within the active site of a protein. nih.gov These predictions are based on scoring functions that estimate the binding affinity. The unique conformational constraints imposed by the difluoro and methyl groups can lead to specific interactions that enhance binding selectivity and potency. For example, the fluorine atoms can participate in favorable interactions, such as hydrogen bonds or halogen bonds, with protein residues. japsonline.com
Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, allowing researchers to study the stability of the binding pose and the conformational changes that may occur upon binding. nih.govnih.gov These simulations can reveal the role of water molecules in the binding site and provide insights into the thermodynamics and kinetics of binding. Although specific docking or MD studies on this compound were not found in the search results, the general applicability of these techniques to pyrrolidine-based ligands is well-established. japsonline.commdpi.com
Future Directions and Emerging Research Avenues in 2r 4,4 Difluoro 2 Methylpyrrolidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Pyrrolidines
The synthesis of fluorinated pyrrolidines often involves challenging reaction conditions. Traditional methods for preparing pyrrolidine (B122466) derivatives can require cryogenic temperatures and the use of pyrophoric reagents, such as in asymmetric lithiation protocols. researchgate.net While effective, these conditions present scalability and safety challenges. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.
One area of exploration is the use of novel fluorinating reagents and catalytic methods to introduce the gem-difluoro moiety onto the pyrrolidine core. While superacid chemistry using HF/SbF5 has been employed for synthesizing some fluorinated pyrrolidines, developing milder and more selective methods remains a key objective. nih.gov The pursuit of synthetic pathways that reduce the number of steps, minimize waste, and avoid harsh reagents is critical for making (2R)-4,4-difluoro-2-methylpyrrolidine and its derivatives more accessible for widespread research and commercial application.
Table 1: Comparison of Synthetic Approaches for Pyrrolidine Derivatives
| Method | Advantages | Disadvantages | Future Research Focus |
| Asymmetric Lithiation | High stereocontrol | Requires cryogenic temperatures, pyrophoric reagents researchgate.net | Development of non-cryogenic variants, use of flow chemistry. |
| Superacid Chemistry | Direct fluorination | Highly corrosive and hazardous reagents (HF/SbF5) nih.gov | Discovery of solid acid catalysts or alternative milder fluorinating systems. |
| Catalytic Asymmetric Synthesis | High efficiency, potential for sustainability | Substrate-specific, catalyst development required | Design of new catalysts for direct asymmetric fluorination of pyrrolidine precursors. |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The gem-difluoro group in this compound not only imparts unique physicochemical properties but also offers opportunities for novel chemical transformations. The full reactive potential of this scaffold is yet to be completely understood.
Future research will likely focus on the selective functionalization of the molecule. For instance, developing methods for the selective elimination of one fluorine atom could provide access to monofluoro-alkene derivatives, which are themselves valuable synthetic intermediates. Research into the transformations of other gem-difluoro heterocycles, such as 2,2-difluoro-2,3-dihydrofurans, has shown that they can be converted into α-amino acids or 2-fluorofuran (B3349751) derivatives. rsc.org Exploring analogous reaction pathways for this compound could open up new avenues for creating diverse molecular architectures and accessing novel classes of compounds. rsc.org Investigating the influence of the difluoro group on the reactivity of the nitrogen atom and the adjacent carbon atoms will be crucial for unlocking the full synthetic utility of this building block.
Advanced Applications in Chemical Biology and Advanced Materials Science
The unique properties conferred by the difluoromethyl group make this compound a highly valuable component for applications in both chemical biology and materials science.
In chemical biology, fluorinated pyrrolidines have already demonstrated significant potential as components of enzyme inhibitors. For example, various fluorinated pyrrolidine amides have shown potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an important target in the management of type 2 diabetes. nih.gov Similarly, derivatives have been synthesized as selective inhibitors of human carbonic anhydrase II, a key enzyme implicated in various physiological processes. nih.gov The fluorine atoms can alter the conformation of the pyrrolidine ring, influencing how a molecule binds to a biological target. Studies on related fluorinated pyrrolidines have shown that the C-F bond can lead to distinct ring conformations and alter hydrogen bonding patterns, which is critical for molecular recognition, such as in the interaction with G-quadruplex DNA. sinapse.ac.uk Future work could involve incorporating this moiety into photoaffinity probes, which use light to map biological interactions, providing spatial and temporal information about complex biological systems. mdpi.com
In materials science, the application of this compound is a more nascent field but holds considerable promise. The incorporation of fluorinated segments is known to enhance the properties of polymers, including thermal stability, chemical resistance, and specific optical properties. Derivatives of this compound could be explored as monomers for creating specialty polymers or as additives to modify the surface properties of existing materials.
Table 2: Potential Applications and the Role of the Difluoro Group
| Field | Application Area | Role of the gem-Difluoro Group |
| Chemical Biology | Enzyme Inhibition (e.g., DPP-IV, Carbonic Anhydrase) | Modulates pKa and lipophilicity; alters ring conformation for enhanced binding. nih.govnih.govsinapse.ac.uk |
| Biomolecular Probes | Influences non-covalent interactions and provides a unique spectroscopic handle (¹⁹F-NMR). | |
| Advanced Materials | Specialty Polymers | Potential to increase thermal stability, chemical resistance, and hydrophobicity. |
| Chiral Materials | Serves as a chiral building block for creating materials with specific optical or recognition properties. |
Development of New Catalytic Asymmetric Reactions Utilizing this compound Derivatives as Chiral Auxiliaries or Ligands
The pyrrolidine scaffold is a cornerstone of asymmetric catalysis, forming the basis for highly successful organocatalysts (e.g., proline) and chiral ligands for metal-catalyzed reactions. researchgate.net The development of derivatives of this compound as new chiral auxiliaries or ligands is a logical and exciting future direction.
The introduction of the gem-difluoro group at the 4-position can exert a significant stereoelectronic effect, which could be harnessed to influence the outcome of asymmetric transformations. These fluorine atoms can alter the steric environment and electronic properties of the catalyst or ligand, potentially leading to higher levels of enantioselectivity or even enabling previously challenging reactions. Research in this area would involve synthesizing new ligands and auxiliaries derived from this compound and evaluating their performance in a range of catalytic asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and cycloadditions. nih.gov Success in this area would not only expand the toolkit of asymmetric catalysis but also add significant value to the this compound building block itself.
Q & A
Q. How can stereochemical control be achieved during the synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine?
Methodological Answer: Stereochemical control is critical for obtaining the desired (2R) configuration. A common approach involves using chiral pool starting materials like L-proline derivatives, which inherently possess defined stereocenters. For example, cyclization and resolution steps (e.g., chiral HPLC or diastereomeric salt formation with chiral resolving agents) are employed post-synthesis to isolate the correct enantiomer . Additionally, asymmetric catalysis or enzymatic resolution may refine stereochemical outcomes. Patents describe similar strategies for related pyrrolidine derivatives, such as resolving intermediates via crystallization after cyclization .
Q. What purification techniques are effective for isolating this compound hydrochloride?
Methodological Answer: Purification typically involves a combination of recrystallization and chromatography. After cyclization, the hydrochloride salt is formed by treating the free base with hydrochloric acid, improving crystallinity. Chiral HPLC is then used to separate enantiomers, with mobile phases optimized for fluorine-containing pyrrolidines . For non-salt forms, flash chromatography on silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is effective .
Q. Which spectroscopic methods are most reliable for characterizing the fluorinated pyrrolidine structure?
Methodological Answer:
- NMR : NMR is critical for confirming the positions of fluorine atoms, with coupling constants () distinguishing geminal vs. vicinal fluorine substitution. and NMR help identify methyl and chiral center configurations .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing diastereomers .
- X-ray Crystallography : Single-crystal X-ray analysis provides definitive stereochemical assignment, especially for hydrochloride salts .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: Fluorine’s electronegativity reduces electron density at adjacent carbons, making the pyrrolidine ring less nucleophilic. However, the geminal difluoro group at C4 creates a rigid chair conformation, which can stabilize transition states in specific reactions. Comparative studies with non-fluorinated analogs show reduced reactivity in alkylation but enhanced stability in acidic conditions. Computational modeling (DFT) predicts charge distribution and guides reaction optimization .
Q. What strategies address contradictions in reported synthetic yields for intermediates like methyl (4aR)-1-[(2,3-difluorophenyl)methyl]pyrrolo[1,2-b]pyridazine derivatives?
Methodological Answer: Yield discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent polarity). For example, patents describe using 2,3-difluorobenzaldehyde and methyl (R)-2-methylpyrrolidine-2-carboxylate under anhydrous conditions with controlled heating (60–80°C). Reproducibility requires strict exclusion of moisture and standardized catalyst loadings (e.g., Pd catalysts for coupling steps). Detailed kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Q. How can computational tools predict the biological activity of this compound derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with target proteins like kinases or GPCRs. QSAR models correlate substituent effects (e.g., trifluoromethyl groups in related compounds) with bioactivity. For instance, analogs with 2,3-difluorophenyl moieties show enhanced binding to enzymes due to hydrophobic and electrostatic interactions . MD simulations further evaluate stability in biological membranes.
Q. What experimental designs mitigate racemization during functionalization of the pyrrolidine ring?
Methodological Answer: Racemization is minimized by:
- Using mild reaction conditions (low temperature, non-polar solvents).
- Avoiding strong acids/bases; instead, employ enzymes or organocatalysts for stereoretentive transformations.
- Protecting the amine group (e.g., Boc protection) before introducing electrophiles. Post-functionalization deprotection under controlled acidic conditions preserves chirality .
Data-Driven Insights
- Stereochemical Purity : Chiral HPLC methods for this compound report >98% enantiomeric excess (ee) when using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Thermal Stability : TGA data indicate decomposition above 200°C, suggesting suitability for high-temperature reactions like Pd-mediated cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
